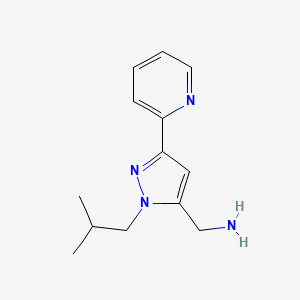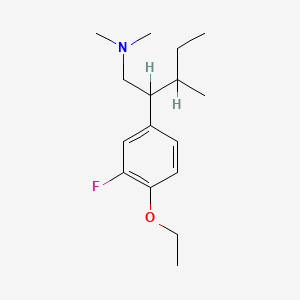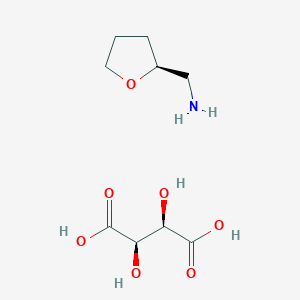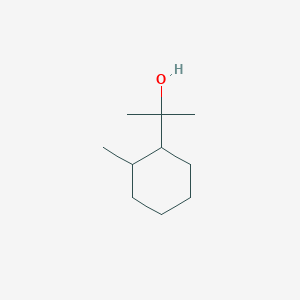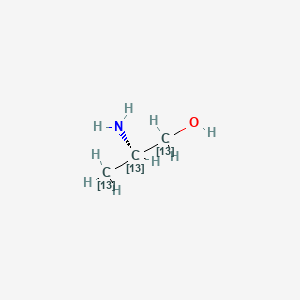![molecular formula C10H19N3O2 B15290970 (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N'-hydroxyacetimidamide](/img/structure/B15290970.png)
(Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N'-hydroxyacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(6-ethoxy-3-azabicyclo[311]heptan-3-yl)-N’-hydroxyacetimidamide is a complex organic compound featuring a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The reaction conditions often include the use of reducing agents and specific solvents to facilitate the transformation.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: One functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
The compound’s potential medicinal applications include its use as a precursor for the development of new drugs. Its unique structure could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Industry
In the industrial sector, (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and advanced materials.
Mécanisme D'action
The mechanism by which (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure and are used in various applications, including medicinal chemistry.
3-azabicyclo[3.1.0]hexane derivatives: These derivatives are synthesized via palladium-catalyzed cyclopropanation and have applications in organic synthesis and medicinal chemistry.
3-benzyl-3-azabicyclo[3.1.1]heptan-6-one: This compound is a promising building block for medicinal chemistry and shares structural similarities with (Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N’-hydroxyacetimidamide.
Uniqueness
What sets (Z)-2-(6-ethoxy-3-azabicyclo[311]heptan-3-yl)-N’-hydroxyacetimidamide apart is its specific substitution pattern and the presence of the hydroxyacetimidamide group
Propriétés
Formule moléculaire |
C10H19N3O2 |
|---|---|
Poids moléculaire |
213.28 g/mol |
Nom IUPAC |
2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H19N3O2/c1-2-15-10-7-3-8(10)5-13(4-7)6-9(11)12-14/h7-8,10,14H,2-6H2,1H3,(H2,11,12) |
Clé InChI |
HMMIVJIOIFDFKB-UHFFFAOYSA-N |
SMILES isomérique |
CCOC1C2CC1CN(C2)C/C(=N/O)/N |
SMILES canonique |
CCOC1C2CC1CN(C2)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)
